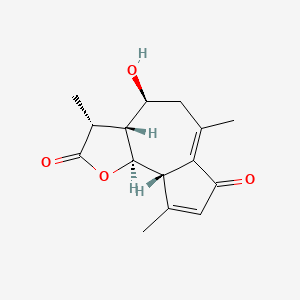

Hydroxyachillin

Description

Contextualization of Hydroxyachillin within Natural Product Chemistry

This compound belongs to the class of sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species. ontosight.aiontosight.ai These compounds are characterized by a 15-carbon skeleton and a lactone ring. Specifically, this compound is classified as a guaianolide sesquiterpene lactone. ontosight.ai Natural products, like this compound, have historically been a crucial source of lead compounds in drug discovery, exhibiting a wide range of biological activities. ku.edu The study of such compounds is a cornerstone of natural product chemistry, which involves the isolation, structure elucidation, and investigation of the biological properties of chemical substances produced by living organisms. ku.edumdpi.com

This compound has been isolated from several plant genera, most notably Tanacetum and Achillea. nih.govpensoft.netnih.gov For instance, it has been identified as an active principle in Tanacetum microphyllum. nih.gov It has also been reported in various Artemisia species, including Artemisia austriaca and Artemisia xerophytica. mdpi.comnih.gov The presence of this compound in these plants, often used in traditional medicine, has spurred interest in its potential pharmacological applications. nih.govmdpi.com

Historical Trajectory of Research on this compound

Early research on this compound focused on its isolation from plant sources and the determination of its chemical structure. The compound, also known by synonyms such as Austricin and Desacetylmatricarin, was identified in plants from the Compositae (Asteraceae) family. ontosight.ainih.govnih.gov A significant milestone in this compound research was its isolation from Tanacetum microphyllum, a plant used in folk medicine for its anti-inflammatory properties. nih.gov

Subsequent studies delved into the pharmacological activities of this compound. A notable early finding was its marked anti-inflammatory activity, demonstrated in carrageenan-induced paw edema in mice. nih.gov This discovery provided a scientific basis for the traditional use of plants containing this compound. Further in vitro experiments revealed that this compound acts as a dual inhibitor of cyclooxygenase and soybean lipoxygenase, key enzymes in the inflammatory pathway. nih.gov The stereochemistry of this compound was also a subject of investigation, with circular dichroism measurements being used to revise the configuration of the C-5 hydrogen to the 5α configuration. cdnsciencepub.com The crystal structure of the related compound 8-α-hydroxyachillin has also been reported. iucr.org

Current Paradigms and Challenges in this compound Scholarly Inquiry

Current research on this compound continues to explore its biological potential, with a particular focus on its anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai However, several challenges remain in the scholarly inquiry of this compound.

One of the primary challenges is the need for more extensive in vivo studies to validate the promising in vitro results. While early studies demonstrated anti-inflammatory effects in animal models, further research is required to understand its efficacy and mechanisms of action in more complex biological systems. nih.gov Another challenge lies in the synthesis of this compound and its analogs. The complex stereochemistry of the molecule makes its total synthesis a difficult task, which can hinder the development of structure-activity relationship studies and the production of larger quantities for extensive biological testing.

Furthermore, while the anti-inflammatory properties are the most studied, the full spectrum of its biological activities is yet to be completely elucidated. ontosight.aiontosight.ai Investigating its potential in other therapeutic areas, such as oncology and infectious diseases, remains an active area of research. ontosight.aiacgpubs.org A significant hurdle in natural product research, including that of this compound, is the often low yield of the compound from natural sources, making large-scale production challenging. nih.gov

Methodological Frameworks Employed in this compound Investigations

The investigation of this compound employs a range of established methodological frameworks common in natural product chemistry. nih.govwisdomlib.orgresearchgate.netmdpi.com The initial step typically involves the extraction of the compound from plant material using various solvents, followed by purification using chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography. maas.edu.mm

Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic techniques. maas.edu.mmresearchgate.net These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY), which provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula. researchgate.netuni-saarland.de Infrared (IR) spectroscopy is also employed to identify functional groups present in the molecule. researchgate.net

The biological activity of this compound is assessed using a variety of in vitro and in vivo assays. researchgate.net For example, its anti-inflammatory activity has been evaluated using models such as carrageenan-induced paw edema in mice and by measuring its inhibitory effects on enzymes like cyclooxygenase and lipoxygenase. nih.gov Cytotoxicity assays against various cancer cell lines are used to investigate its potential anticancer properties. acgpubs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H18O4 | nih.gov |

| Molecular Weight | 262.30 g/mol | nih.gov |

| IUPAC Name | (3R,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | nih.gov |

| InChIKey | YMUOZXZDDBRJEP-SSGZPDKPSA-N | nih.gov |

| CAS Number | 35879-92-6 | nih.gov |

Table 2: Reported Biological Activities of this compound

| Biological Activity | Finding | Source |

| Anti-inflammatory | Marked activity in carrageenan-induced paw edema in mice. Dual inhibitor of cyclooxygenase and soybean lipoxygenase. | nih.gov |

| Anticancer | Exhibits cytotoxic activity against cancer cell lines. | ontosight.aiacgpubs.org |

| Antimicrobial | Has demonstrated activity against various microorganisms. | ontosight.aiontosight.ai |

Table 3: Plant Sources of this compound

| Plant Species | Family | Reference |

| Tanacetum microphyllum | Compositae (Asteraceae) | nih.gov |

| Artemisia austriaca | Asteraceae | mdpi.com |

| Artemisia xerophytica | Asteraceae | nih.gov |

| Achillea impatiens | Asteraceae | nih.gov |

| Achillea millefolium | Asteraceae | nih.gov |

| Achillea frigida | Asteraceae | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35879-92-6 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3R,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10+,12+,13-,14-/m1/s1 |

InChI Key |

YMUOZXZDDBRJEP-SSGZPDKPSA-N |

SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |

Synonyms |

austricin desacetylmatricarin hydroxyachillin |

Origin of Product |

United States |

Isolation, Purification, and Advanced Analytical Characterization of Hydroxyachillin

Methodologies for the Extraction and Isolation of Hydroxyachillin from Biological Matrices

The initial step in studying this compound involves its extraction from the plant matrix and subsequent isolation to obtain a pure compound. This process is crucial as the complexity of the natural source material necessitates efficient and selective techniques to separate the target molecule from a myriad of other phytochemicals. mdpi.com

Solvent-Based Extraction Techniques

The extraction of this compound from its natural plant sources typically begins with solvent-based methods. These techniques are foundational in natural product chemistry, aiming to efficiently remove the desired compound from the solid plant material. frontiersin.org The choice of solvent is critical and is often guided by the polarity of the target compound. For sesquiterpenoid lactones like this compound, solvents of intermediate polarity are generally effective.

Commonly employed methods include maceration, Soxhlet extraction, and accelerated solvent extraction (ASE®). frontiersin.orgthermofisher.com

Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. frontiersin.org

Soxhlet Extraction: This method provides a continuous extraction with fresh solvent, which can enhance efficiency. frontiersin.org

Accelerated Solvent Extraction (ASE®): A more modern and efficient technique, ASE utilizes elevated temperatures and pressures to expedite the extraction process, often leading to higher yields in a shorter time with reduced solvent consumption. thermofisher.comresearchgate.net

The selection of the extraction solvent is a critical parameter. While various organic solvents can be used, the ideal solvent will have a high affinity for this compound while minimizing the co-extraction of undesirable compounds. scielo.br The efficiency of the extraction can be influenced by factors such as the particle size of the plant material, the solvent-to-solid ratio, and the extraction time and temperature. researchgate.netscielo.br

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking of plant material in a solvent. frontiersin.org | Simple, low cost. frontiersin.org | Time-consuming, may result in lower yield. |

| Soxhlet Extraction | Continuous extraction with fresh solvent using a specialized apparatus. frontiersin.org | More efficient than maceration. frontiersin.org | Can be time-consuming, potential for thermal degradation of compounds. lcms.cz |

| Accelerated Solvent Extraction (ASE®) | Use of solvents at elevated temperatures and pressures. thermofisher.com | Fast, efficient, reduced solvent consumption. thermofisher.comresearchgate.net | Requires specialized equipment. |

Advanced Chromatographic Separation Protocols for this compound Purification

Following initial extraction, the crude extract containing this compound is a complex mixture that requires further purification. Advanced chromatographic techniques are indispensable for isolating this compound to a high degree of purity. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and purity assessment of natural products like this compound. openaccessjournals.comnih.gov HPLC offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. nih.govchromtech.com

For the purification of this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. americanpeptidesociety.org The separation is based on the hydrophobicity of the compounds, with more nonpolar compounds being retained longer on the column. americanpeptidesociety.org The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the chromatogram, often verified using a UV detector or a more universal detector like a diode array detector (DAD) which can also provide spectral information. nih.gov

| HPLC Parameter | Typical Conditions for Sesquiterpenoid Lactone Purification |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Detection | UV at a specific wavelength (e.g., 210-220 nm) or DAD |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

Beyond HPLC, other advanced chromatographic techniques can be applied to the purification of natural products like this compound.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption and degradation of sensitive compounds. tandfonline.comspringernature.commdpi.com CCC relies on partitioning the components of a mixture between two immiscible liquid phases. mdpi.comnih.gov This technique is particularly advantageous for the large-scale separation of natural products and can be a valuable step in the purification workflow for this compound. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.comsepscience.commdpi.com SFC offers several advantages, including faster separations, reduced organic solvent consumption, and unique selectivity compared to HPLC. lcms.czwaters.com For the purification of complex natural product extracts containing compounds like this compound, SFC can provide complementary separation to reversed-phase techniques, aiding in the isolation of pure compounds. lcms.czwaters.com

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Purity Assessment

Spectroscopic and Spectrometric Approaches for Comprehensive this compound Structural Elucidation

Once this compound has been isolated in a pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity and stereochemistry. waset.orgwaset.org

Spectroscopic analysis is fundamental to the characterization of chemical structures. researchgate.net Techniques such as Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy can provide initial information about the functional groups present and the chromophoric system of the molecule. sevenstarpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex natural products like this compound. springernature.comresearchgate.netstanford.edu NMR provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net

For complete structural assignment, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically performed.

¹H NMR: Provides information about the number, environment, and connectivity of protons.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. slideshare.net

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. wordpress.com

The stereochemical assignment of this compound, which involves determining the three-dimensional arrangement of its atoms, is a critical aspect of its structural elucidation. qd-latam.com The relative stereochemistry can often be deduced from the analysis of coupling constants in the ¹H NMR spectrum and through NOESY experiments. nih.govnih.gov The magnitude of proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which in turn helps to define the relative configuration of chiral centers. qd-latam.com NOESY data reveals which protons are close to each other in space, allowing for the construction of a 3D model of the molecule and the assignment of its relative stereochemistry. wordpress.comnih.gov In some cases, comparison of NMR data with that of known, structurally related compounds can also aid in the stereochemical assignment. nih.gov

| NMR Experiment | Information Obtained |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. slideshare.net |

| COSY | ¹H-¹H correlations through bonds. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). |

| NOESY | ¹H-¹H correlations through space, used for stereochemistry. wordpress.com |

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) Applied to this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. researchgate.netemerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. emerypharma.comnumberanalytics.com However, for complex structures, 1D NMR spectra can be crowded and difficult to interpret fully. creative-biostructure.com

This is where two-dimensional (2D) NMR techniques become indispensable. creative-biostructure.comslideshare.net These methods spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei and providing a more detailed picture of the molecular framework. creative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). emerypharma.comsdsu.edu In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgcolumbia.edu An HSQC/HMQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is bonded to which carbon. sdsu.edulibretexts.org This is crucial for assigning the carbon signals based on the more easily assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful heteronuclear technique reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edulibretexts.org HMBC is instrumental in connecting different structural fragments of the molecule that are not directly bonded, helping to piece together the complete carbon skeleton. columbia.edu

Through the combined interpretation of these 1D and 2D NMR experiments, the planar structure of this compound can be meticulously assembled. researchgate.netdoi.orgresearchgate.net

Table 1: Key 2D NMR Techniques for this compound Structural Elucidation

| Technique | Type | Information Provided |

| COSY | Homonuclear | Shows proton-proton (¹H-¹H) couplings, revealing adjacent protons. sdsu.edu |

| HSQC/HMQC | Heteronuclear | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.educolumbia.edu |

| HMBC | Heteronuclear | Shows long-range (2-3 bond) correlations between protons and carbons, connecting molecular fragments. sdsu.educolumbia.edu |

Mass Spectrometry (MS) Techniques for this compound Fragmentomics and Metabolite Profiling

Mass spectrometry (MS) is another vital analytical tool for the characterization of this compound. researchgate.net It provides information about the molecule's mass and can be used to deduce its elemental composition and study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact mass of this compound. researchgate.net From this exact mass, the elemental composition (the precise number of carbon, hydrogen, and oxygen atoms) can be calculated, providing a definitive molecular formula. measurlabs.cominnovareacademics.in The molecular formula for this compound is C₁₅H₁₈O₄, and its exact mass is 262.1205 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis of this compound

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed by a second mass spectrometer. eag.com This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its identity and elucidate its structure. nationalmaglab.org By analyzing the fragments produced from this compound, researchers can deduce the connectivity of its various structural components.

X-ray Crystallography for Crystalline Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. mpg.de This technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. From this pattern, the electron density within the crystal can be mapped, revealing the precise position of each atom in the molecule. mpg.de

While obtaining high-quality crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's relative and absolute stereochemistry. molaid.com In the case of this compound, X-ray diffraction data has been used to confirm its structure. doi.orgmolaid.com

Biosynthesis and Metabolic Pathways of Hydroxyachillin

Enzymatic Pathways Leading to Hydroxyachillin Formation in Biological Systems

The enzymatic cascade responsible for constructing the this compound molecule begins with a universal precursor and proceeds through a series of modifications to yield the final complex structure.

The universal precursor for all sesquiterpene lactones, including this compound, is farnesyl pyrophosphate (FPP). wur.nltandfonline.com FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway. mdpi.comicm.edu.pl The initial committed step in the biosynthesis of most sesquiterpene lactones found in the Asteraceae family is the cyclization of FPP to form a germacrene A skeleton. wur.nltandfonline.com This reaction is catalyzed by the enzyme germacrene A synthase (GAS). tandfonline.comnih.govnih.gov

Following the formation of germacrene A, a series of oxidation reactions occur. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase (CYP). tandfonline.comnih.gov GAO catalyzes a three-step oxidation of germacrene A at the C12 methyl group to form germacrene A acid. tandfonline.comnih.govnih.gov Germacrene A acid is a critical branch point intermediate in the biosynthesis of various sesquiterpene lactones. tandfonline.com

The subsequent steps are believed to involve the formation of a germacranolide intermediate, such as costunolide (B1669451). The formation of the lactone ring in costunolide is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS), which hydroxylates germacrene A acid at the C6 position, leading to spontaneous lactonization. tandfonline.comoup.comoup.com From a germacranolide like costunolide, the pathway then diverges to form various skeletal types, including the guaianolides. The conversion of the germacrane (B1241064) skeleton to the guaianolide skeleton is thought to be catalyzed by a specific cytochrome P450 enzyme. For instance, kauniolide (B3029866) synthase, a P450 enzyme, has been shown to convert costunolide into the guaianolide kauniolide. tandfonline.comnih.gov The final step to yield this compound would involve a specific hydroxylation at the C8 position, a reaction also likely catalyzed by a cytochrome P450 enzyme. acs.orgnih.govacs.org

Table 1: Proposed Early Biosynthetic Steps of this compound

| Step | Precursor | Product | Key Enzyme Class |

| 1 | Farnesyl Pyrophosphate (FPP) | Germacrene A | Sesquiterpene Synthase (e.g., Germacrene A Synthase - GAS) |

| 2 | Germacrene A | Germacrene A Acid | Cytochrome P450 (e.g., Germacrene A Oxidase - GAO) |

| 3 | Germacrene A Acid | Costunolide | Cytochrome P450 (e.g., Costunolide Synthase - COS) |

| 4 | Costunolide | Guaianolide Skeleton | Cytochrome P450 (e.g., Kauniolide Synthase-like) |

| 5 | Guaianolide Intermediate | This compound | Cytochrome P450 (C8-hydroxylase) |

The key enzymes in the biosynthesis of this compound are sesquiterpene synthases and cytochrome P450 monooxygenases.

The identification and characterization of genes encoding biosynthetic enzymes for natural products like this compound often rely on a combination of molecular biology techniques. A common strategy involves the creation of cDNA libraries from plant tissues known to produce the compound of interest, such as the glandular trichomes of Achillea or Artemisia species. nih.govnih.gov

Putative genes for sesquiterpene synthases and cytochrome P450s can be identified from these libraries through sequence homology to known terpene biosynthesis genes. nih.gov Once candidate genes are identified, full-length cDNAs can be obtained using techniques like Rapid Amplification of cDNA Ends (RACE)-PCR. researchgate.net

To confirm the function of these candidate genes, they are typically cloned into expression vectors and heterologously expressed in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), or transiently expressed in plants like Nicotiana benthamiana. nih.govresearchgate.netresearchgate.net The recombinant enzymes produced can then be assayed for their catalytic activity with the presumed substrates (e.g., FPP for a GAS, or germacrene A for a GAO). The products of these enzymatic reactions are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzyme's function. nih.govresearchgate.net

Table 2: General Techniques for Cloning and Expression of Biosynthetic Enzymes

| Technique | Purpose |

| cDNA Library Construction | To obtain a collection of all expressed genes from a specific tissue. |

| PCR with Degenerate Primers | To amplify gene fragments based on conserved sequences of known enzyme families. |

| RACE-PCR | To obtain the full-length sequence of a gene from a known partial sequence. |

| Heterologous Expression | To produce the enzyme of interest in a host organism for functional characterization. |

| In Vitro Enzyme Assays | To test the catalytic activity of the purified recombinant enzyme with specific substrates. |

| GC-MS / LC-MS Analysis | To identify the products of the enzymatic reaction. |

Mechanistic studies of biosynthetic enzymes aim to understand how they catalyze their specific chemical transformations. For sesquiterpene synthases like GAS, this involves studying the intricate carbocation chemistry that leads to the formation of the cyclic sesquiterpene skeleton from the linear FPP precursor.

For cytochrome P450 enzymes like GAO and COS, mechanistic studies focus on the regio- and stereospecificity of the hydroxylation reactions they catalyze. oup.comacs.org These studies often involve the use of isotope labeling to trace the fate of atoms during the reaction. Site-directed mutagenesis can be employed to identify key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. Structural biology techniques, such as X-ray crystallography, can provide a three-dimensional view of the enzyme's active site, offering insights into how it recognizes its substrate and facilitates the reaction. researchgate.net While specific mechanistic studies on the enzymes leading to this compound are not yet available, the principles learned from other well-characterized sesquiterpene lactone biosynthetic enzymes provide a framework for understanding these processes. researchgate.net

Characterization of Key Biosynthetic Enzymes Involved in this compound Production

Gene Cloning and Expression of this compound Biosynthesis Enzymes (General techniques for natural product biosynthesis)

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level to ensure it is synthesized in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying genes involved in a specific biosynthetic pathway. frontiersin.orgnih.govfrontiersin.org By comparing the transcriptomes of different plant tissues (e.g., leaves vs. roots), developmental stages, or plants grown under different conditions (e.g., with or without stress), researchers can identify genes whose expression patterns correlate with the accumulation of the compound of interest. nih.govnih.gov

For this compound, a comparative transcriptomic analysis of an Achillea or Artemisia species that produces this compound could reveal candidate genes for its biosynthesis. For example, by comparing the transcriptomes of glandular trichomes (where sesquiterpene lactones are often synthesized) with other tissues, one could identify highly expressed sesquiterpene synthase and cytochrome P450 genes that are likely involved in this compound formation. nih.govfrontiersin.org Furthermore, transcriptomic data can reveal co-expressed genes, which may include transcription factors that regulate the pathway. nih.gov

This approach has been successfully used to identify genes involved in the biosynthesis of other sesquiterpene lactones. nih.govfrontiersin.orgresearchgate.netacademicjournals.org The identification of a gene cluster where multiple biosynthetic genes are located in close proximity on the chromosome can also be facilitated by transcriptomic and genomic analyses. researchgate.net

Table 3: Transcription Factor Families Implicated in Regulating Sesquiterpene Lactone Biosynthesis

| Transcription Factor Family | General Role in Plant Metabolism |

| MYB | Regulation of secondary metabolism, development, and stress responses. |

| bHLH (basic Helix-Loop-Helix) | Involved in a wide range of developmental processes and metabolic pathways. |

| WRKY | Primarily associated with plant defense responses and stress signaling. |

| AP2/ERF (APETALA2/Ethylene Responsive Factor) | Regulation of development, and responses to biotic and abiotic stress. |

Epigenetic Modulations Affecting this compound Biosynthesis

The biosynthesis of complex secondary metabolites like this compound, a sesquiterpene lactone, is intricately regulated within the plant cell. Emerging evidence suggests that epigenetic mechanisms play a crucial role in controlling the expression of genes involved in natural product synthesis. nih.gov These processes, which include DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. researchgate.net In fungi, which have been a primary focus of this research, epigenetic regulation is known to control the activation and suppression of entire biosynthetic gene clusters (BGCs), often leading to the production of novel or increased quantities of secondary metabolites. nih.govresearchgate.net

Epigenetic control mechanisms are vital for cellular homeostasis but can also limit the production of secondary metabolites under standard laboratory conditions. nih.gov Techniques targeting these epigenetic markers, such as the use of chemical modulators, have been developed to unlock this biosynthetic potential. researchgate.netrsc.org For instance, inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) can be added to cultures to activate silent or lowly-expressed BGCs. researchgate.netacs.org This approach has successfully led to the enhanced production of diverse fungal natural products. nih.gov

While much of the pioneering work has been in fungi, these principles are applicable to other eukaryotic organisms, including plants. nih.gov Histone modifications, such as acetylation and methylation, are key epigenetic markers. rsc.org Increased histone acetylation is generally associated with a more open chromatin structure (euchromatin), which allows for the transcription of genes within a BGC. rsc.org Studies in Aspergillus nidulans have shown that deleting the histone deacetylase gene hdaA resulted in significantly increased production of known metabolites like penicillin. rsc.org This demonstrates that shifting the cellular environment towards a more euchromatic state can globally activate secondary metabolite clusters. rsc.org

Although direct epigenetic studies on the this compound biosynthetic pathway are not extensively documented, the general principles of natural product regulation strongly suggest its involvement. The genes responsible for the multi-step conversion of farnesyl pyrophosphate to this compound are likely organized in a BGC. The expression of this cluster could be influenced by the plant's developmental stage or in response to environmental stressors, with epigenetic modifications serving as the switch.

Table 1: Key Epigenetic Mechanisms and Their Potential Role in Natural Product Biosynthesis

| Epigenetic Mechanism | Description | Potential Effect on this compound Biosynthesis | Supporting Evidence Principle |

| Histone Acetylation | The addition of acetyl groups to histone tails, typically leading to a more open chromatin structure. | Activation of the this compound biosynthetic gene cluster by making it more accessible to transcription factors. | Deletion of histone deacetylase genes in fungi has been shown to increase the production of other secondary metabolites. rsc.org |

| DNA Methylation | The addition of a methyl group to DNA, often at CpG islands in promoter regions, typically leading to gene silencing. | Suppression of the this compound biosynthetic gene cluster. The use of DNMT inhibitors could potentially increase its production. | Polyphenols and flavonoids found in plants can act as natural DNA methylation modifiers. mdpi.com |

| Chromatin Remodeling | The alteration of chromatin structure to control gene accessibility. | Regulation of the entire this compound gene cluster's expression in response to developmental or environmental signals. | ATP-dependent chromatin remodeling complexes can displace nucleosomes to modulate gene expression. rsc.org |

Metabolic Flux Analysis of this compound within Biological Organisms

Metabolic Flux Analysis (MFA) is a powerful quantitative methodology used to investigate the rates of metabolic reactions within a biological system. creative-proteomics.com It provides a detailed map of how metabolites are converted through various interconnected pathways, offering insights that go beyond simple measurements of metabolite concentrations. creative-proteomics.comresearchgate.net By quantifying the flow, or flux, of molecules, researchers can understand the dynamics of cellular metabolism, identify potential bottlenecks, and pinpoint rate-limiting steps in a biosynthetic pathway. researchgate.netmdpi.com This information is crucial for metabolic engineering efforts aimed at enhancing the production of valuable natural products. researchgate.netnih.gov

The core principle of MFA is to use a metabolic network model along with experimental data, often from stable isotope labeling experiments, to calculate the intracellular fluxes. researchgate.net This allows for the determination of not just the presence of metabolites but their actual rates of production and consumption. researchgate.net For a complex secondary metabolite like this compound, MFA could provide critical information for optimizing its yield in a plant or a heterologous production system.

Applying MFA to this compound biosynthesis would involve:

Constructing a Metabolic Network: This includes the central carbon metabolism providing the primary precursor, acetyl-CoA, the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway generating the C15 precursor farnesyl pyrophosphate (FPP), and the specific downstream enzymatic steps leading to this compound.

Isotope Labeling Experiments: The producing organism would be fed a stable isotope-labeled substrate, such as ¹³C-glucose.

Analytical Measurement: The labeling patterns in downstream metabolites, including this compound and its intermediates, would be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). researchgate.net

Flux Calculation: Using computational models, the measured labeling patterns are used to solve for the unknown flux values throughout the network. creative-proteomics.com

This analysis can reveal how carbon is distributed between primary metabolism (for growth) and secondary metabolism (for this compound production). nih.gov It can identify inefficient enzymatic steps or competing pathways that divert precursors away from the target compound. mdpi.com Armed with this quantitative data, metabolic engineers can strategically overexpress genes for rate-limiting enzymes or suppress genes in competing pathways to redirect metabolic flux towards increased this compound synthesis. creative-proteomics.comoup.com

In Vitro Reconstruction of this compound Biosynthetic Modules

The elucidation of a complex biosynthetic pathway, such as that for this compound, can be significantly advanced through the in vitro reconstruction of its enzymatic modules. researchgate.net This cell-free synthetic biology approach involves purifying the individual enzymes of a pathway and combining them in a controlled environment with the necessary substrates and co-factors to produce the final compound or its intermediates. researchgate.netdoaj.org Unlike studies in living organisms (in vivo) or heterologous expression systems, in vitro reconstruction offers a clear, mechanistic understanding of each enzymatic step without the interference of competing cellular processes. researchgate.netnih.gov

The process of reconstructing the this compound pathway would begin with the identification of the candidate genes within its biosynthetic gene cluster (BGC). rsc.org These genes, encoding enzymes such as a terpene synthase, cytochrome P450 monooxygenases, and acyltransferases, would be cloned and expressed to produce purified proteins. researchgate.net

Key steps in the in vitro reconstruction would include:

Enzyme Production: Expressing and purifying each enzyme of the proposed pathway, from the initial farnesyl pyrophosphate (FPP) cyclization to the final hydroxylation and acylation steps.

Stepwise Reconstitution: Combining the enzymes sequentially to identify intermediates and confirm the function of each protein. For example, combining the germacrene A synthase with FPP would be expected to yield germacrene A. plos.org Subsequent additions of specific P450s and other enzymes would build the molecular scaffold towards this compound.

Full Pathway Reconstruction: Combining all the necessary purified enzymes and substrates in a "one-pot" reaction to demonstrate the complete synthesis of this compound from its primary precursor. nih.gov

This methodology has been widely used to characterize the biosynthesis of other complex natural products, including polyketides and nonribosomal peptides. researchgate.net It allows researchers to overcome challenges such as low expression of BGCs in native organisms, protein degradation, or the toxicity of intermediates to a host cell. nih.gov For this compound, this approach could definitively establish its complete biosynthetic pathway, characterize the function of each enzyme, identify any unstable intermediates, and provide a platform for enzyme engineering to create novel analogues of the parent molecule. rsc.org

Comparative Biosynthetic Studies of this compound in Different Plant Species

This compound is a sesquiterpene lactone found in several species within the Asteraceae family, particularly in the genera Achillea and Tanacetum. knapsackfamily.compensoft.net Comparative studies of the chemical profiles of these plants reveal significant variation in the content and composition of sesquiterpene lactones, including this compound. This variation can be attributed to genetic differences between species, as well as environmental factors and developmental stages. frontiersin.orgresearchgate.net

For example, various Achillea species are known producers of guaianolide-type sesquiterpene lactones. This compound (also known as 8α-hydroxyachillin) and its acetylated derivative, acetoxyachillin, have been isolated from Achillea lanulosa. knapsackfamily.comknapsackfamily.com The compound has also been identified in Achillea collina and Achillea millefolium. knapsackfamily.comresearchgate.net Within the genus Tanacetum, 8α-hydroxyachillin has been reported in Tanacetum macrophyllum. pensoft.net

The biosynthesis of sesquiterpene lactones is known to be localized in specific plant tissues, often in glandular trichomes. plos.orgmdpi.com Studies on Arnica montana, another Asteraceae species, have shown that the concentration and profile of its sesquiterpene lactones differ significantly between plants grown in vitro and those grown in the field, and even between different cultivars. frontiersin.org For instance, the 'Arbo' variety of A. montana was found to have a much higher lactone content than the standard species. frontiersin.org Furthermore, analysis of different parts of the flower head in Arnica taxa revealed a specific distribution pattern, with lactone content increasing from the top of the corolla down to the ovary. mdpi.com

These findings suggest that the biosynthesis of this compound is also likely subject to such variations. A comparative analysis across different species would likely show differences in:

Gene Expression Levels: The expression of key biosynthetic genes, such as germacrene A synthase and specific cytochrome P450s, may vary, leading to different yields of the final product.

Enzyme Specificity: The enzymes in the pathway may have slightly different structures or efficiencies across species, potentially leading to the production of different derivatives.

Regulatory Networks: The transcription factors and epigenetic mechanisms controlling the biosynthetic gene cluster may differ, resulting in species-specific production profiles.

Understanding these differences is crucial for selecting the best natural sources for this compound and for bioengineering efforts aimed at its production.

Table 2: Documented Plant Sources of this compound

| Genus | Species | Family | Reference |

| Achillea | Achillea collina | Asteraceae | knapsackfamily.com |

| Achillea | Achillea lanulosa | Asteraceae | knapsackfamily.com |

| Achillea | Achillea millefolium | Asteraceae | researchgate.net |

| Tanacetum | Tanacetum macrophyllum | Asteraceae | pensoft.net |

Synthetic Methodologies and Analog Development for Hydroxyachillin

Total Synthesis Approaches for Hydroxyachillin

The total synthesis of guaianolides is a testament to the creativity and precision of synthetic chemistry, as these molecules feature a dense array of stereocenters and a challenging 5-7-5 fused ring system. nih.govd-nb.info While a specific total synthesis of this compound has not been prominently documented, the general strategies developed for other complex guaianolides are directly applicable.

Retrosynthetic analysis is the process of deconstructing a target molecule into progressively simpler precursors. For complex natural products like the guaianolides, this requires identifying strategic bonds for disconnection that lead to readily available or synthetically accessible starting materials. nih.gov The core of a guaianolide is the hydroazulene (5,7-fused bicyclic) skeleton, which presents a primary synthetic challenge. d-nb.info

Key strategies often focus on the formation of the seven-membered ring and the stereocontrolled installation of substituents. A common chiral pool approach begins with the abundant sesquiterpene lactone (–)-α-santonin. nih.gov This starting material already contains some of the required stereochemical information and can be converted to the guaianolide framework through a classic photochemical rearrangement. nih.govrsc.org Another powerful strategy involves a double allylation disconnection, which constructs the ten-carbon hydroazulene core from a ten-carbon and a five-carbon fragment. nih.gov For this compound, a retrosynthetic plan would need to strategically disconnect the γ-butyrolactone ring and key bonds within the seven-membered ring, while planning for the stereospecific introduction of the four stereocenters on the lactone and cyclopentane (B165970) rings. nih.gov

Table 1: Key Retrosynthetic Strategies for Guaianolide Synthesis

| Strategy | Description | Key Precursors/Reactions | Reference(s) |

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product as a starting material to impart chirality to the final product. | (–)-α-santonin | nih.gov |

| Photochemical Rearrangement | A key transformation used in the chiral pool approach, where a dienone is photochemically rearranged to form the hydroazulene skeleton. | Dienone-based intermediates | nih.govrsc.org |

| Double Allylation | A convergent approach where two fragments are joined via allylation reactions to form the core structure. | A ten-carbon fragment and a five-carbon fragment | nih.gov |

| Ring-Closing Metathesis (RCM) | A powerful reaction for forming the seven-membered ring from a linear diene precursor. | Acyclic diene intermediates | rsc.org |

The construction of a molecule with multiple stereocenters, such as this compound, demands reactions that exhibit high stereoselectivity—the preferential formation of a single stereoisomer. egrassbcollege.ac.in The pursuit of complex natural products consistently drives the invention of new stereoselective methods. researchgate.net Asymmetric synthesis can be achieved through several techniques, including the use of chiral starting materials (chiral pool), the separation of enantiomers (resolution), or the use of chiral auxiliaries or catalysts. ethz.ch

In the context of guaianolide synthesis, a variety of stereoselective reactions are employed to control the intricate three-dimensional architecture. rsc.org These include diastereoselective aldol (B89426) reactions, diastereoselective allylations, and substrate-controlled epoxidations. rsc.orgacs.org For example, the synthesis of the guaianolide osmitopsin utilized a chemo-, regio-, and diastereoselective diepoxide opening as a key step to set the desired stereochemistry. acs.org The creation of this compound would necessitate precise control over its four contiguous stereocenters. This would likely involve a stereoselective ketone reduction to form the C4 hydroxyl group and stereocontrolled cyclization reactions to establish the relative configuration of the 5,7-fused ring system. nih.gov

Table 2: Examples of Stereoselective Reactions in Complex Synthesis

| Reaction Type | Description | Application in Synthesis | Reference(s) |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond or ketone using a chiral catalyst to produce an enantiomerically enriched product. | Setting stereocenters in chiral alcohols or alkanes. | nih.gov |

| Diastereoselective Aldol Reaction | Formation of a β-hydroxy carbonyl compound where the stereochemistry of an existing chiral center directs the formation of new stereocenters. | Building carbon backbones with controlled stereochemistry. | rsc.org |

| Substrate-Controlled Allylation | Addition of an allyl group to a carbonyl, where the facial selectivity is controlled by the existing stereochemistry of the substrate. | Introduction of functionalized side chains with specific stereochemistry. | acs.org |

| Enantioselective Epoxidation | Formation of a chiral epoxide from a prochiral alkene using a chiral catalyst (e.g., Sharpless epoxidation). | Creating chiral building blocks for further elaboration. | acs.org |

The total synthesis of complex natural products is a field defined by persistent challenges and continuous innovation. scripps.edu The primary challenges in synthesizing guaianolides like this compound are their structural complexity, stereochemical density, and the inherent difficulty of constructing medium-sized (seven-membered) rings. nih.govrsc.org The vast oxidative and stereochemical diversity within the guaianolide family makes a single, unifying synthetic strategy difficult to achieve. nih.gov

To overcome these hurdles, chemists have developed innovative solutions that often increase synthetic efficiency and elegance. rsc.org One major area of innovation is the application of C–H oxidation reactions. rsc.org These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-oxygen or carbon-nitrogen bond, often at late stages of a synthesis. This can dramatically shorten synthetic routes by avoiding the need for pre-functionalized starting materials and extensive use of protecting groups. rsc.org Other innovations include the strategic use of powerful bond-forming reactions like palladium-catalyzed enyne cyclizations and ring-closing metathesis to efficiently construct the hydroazulene core. rsc.org The development of biomimetic syntheses, which attempt to mimic the proposed biosynthetic pathway, has also led to elegant and efficient routes to complex sesquiterpenoids. rsc.org

Development of Novel Stereoselective Reactions for this compound Construction (General for complex natural products)

Semi-Synthetic Strategies for this compound Derivatives

Semi-synthesis, or partial chemical synthesis, is a powerful alternative to total synthesis, particularly for molecules that are abundant in nature. wikipedia.org This approach uses a naturally sourced compound as a starting material and chemically modifies it in a few steps to produce novel derivatives. wikipedia.org It is often more cost-effective and efficient than total synthesis for structurally complex targets. scripps.edu

This compound is a naturally occurring compound, making it and its related precursors candidates for semi-synthetic modification. nih.gov A common strategy involves isolating an abundant precursor from a natural source and then performing chemical transformations to arrive at the target derivative. For instance, a more abundant guaianolide lacking the C4-hydroxyl group could potentially be isolated and this functionality could be installed via a stereoselective oxidation reaction.

More commonly, semi-synthesis is used to generate a library of analogs from the natural product itself to explore structure-activity relationships. nih.govmdpi.com The C4-hydroxyl group of this compound is a prime target for modification. Standard chemical reactions can be employed to create a variety of derivatives. nih.gov

Table 3: Common Semi-Synthetic Modifications of a Hydroxyl Group

| Reaction Type | Reagents | Product | Reference(s) |

| Esterification | Carboxylic acid, EDCl, DMAP | Ester | mdpi.com |

| Acylation | Acid chloride or anhydride, base | Ester | nih.gov |

| Carbonate Formation | Chloroformate (e.g., ethyl chloroformate), base | Carbonate | nih.gov |

| Carbamate Formation | Isocyanate or carbonyldiimidazole followed by an amine | Carbamate | nih.gov |

| Etherification | Alkyl halide, base (Williamson ether synthesis) | Ether | kib.ac.cn |

Chemoenzymatic synthesis merges the power of traditional organic synthesis with the high selectivity of biological catalysts (enzymes). unacademy.com This hybrid approach is exceptionally valuable for performing specific and stereoselective transformations on complex molecules under mild reaction conditions. unacademy.comnih.gov Enzymes can catalyze reactions with a level of regio- and stereoselectivity that is often difficult or impossible to achieve with conventional chemical reagents. rsc.org

For the generation of this compound analogs, a chemoenzymatic strategy could be employed in several ways. One could chemically synthesize a guaianolide core structure and then use an enzyme, such as a hydroxylase from the cytochrome P450 family, to introduce a hydroxyl group at a specific position with precise stereocontrol. nih.govchemrxiv.org This method allows for rapid access to a variety of oxidized analogs. Alternatively, enzymes like lipases or proteases can be used for the highly selective acylation or deacylation of hydroxyl groups on a precursor, which can be used to resolve racemic mixtures or to selectively protect or deprotect one alcohol in the presence of others. rsc.orgescholarship.org This combination of robust chemical methods for scaffold construction and precise enzymatic reactions for fine-tuning allows for the efficient and modular synthesis of novel natural product derivatives. nih.gov

Table 4: Enzyme Classes and Their Applications in Chemoenzymatic Synthesis

| Enzyme Class | Reaction Catalyzed | Application | Reference(s) |

| Hydroxylases (e.g., P450s) | C-H Oxidation (Hydroxylation) | Regio- and stereoselective introduction of hydroxyl groups. | nih.govchemrxiv.org |

| Lipases/Esterases | Esterification, Transesterification, Hydrolysis | Kinetic resolution of alcohols/esters; regioselective acylation/deacylation. | rsc.orgrsc.org |

| Oxidoreductases/Dehydrogenases | Oxidation of alcohols, Reduction of ketones | Stereoselective synthesis of chiral alcohols or ketones. | rsc.org |

| Glycosyltransferases | Formation of glycosidic bonds | Synthesis of glycoside analogs. | escholarship.org |

Modification of Naturally Occurring this compound Precursors

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The exploration of this compound's therapeutic potential necessitates a thorough understanding of its structure-activity relationship (SAR). By systematically modifying its chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its effects. This knowledge is instrumental in the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for this compound Analogues

The design of this compound analogues is guided by established principles derived from the broader class of guaianolide sesquiterpene lactones. The biological activity of these compounds is often attributed to their capacity to act as alkylating agents, primarily through a Michael-type addition reaction with biological nucleophiles like the sulfhydryl groups of cysteine residues in proteins. mdpi.com

Key structural features of guaianolides that are considered crucial for their bioactivity and serve as a basis for rational analogue design include:

The α-methylene-γ-lactone Moiety: This reactive group is widely considered a primary pharmacophore for many sesquiterpene lactones. The exocyclic double bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with target proteins. digitellinc.comtaylorandfrancis.com Modification or reduction of this group typically leads to a significant loss of activity, highlighting its importance. taylorandfrancis.com

The Guaianolide Skeleton: The 5-7-5 fused ring system provides a rigid scaffold that orients the functional groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups can significantly influence the biological activity. Specifically, a hydroxyl group at the C-8 position, as seen in this compound, has been shown to enhance the potency of some guaianolides. nih.gov This is thought to occur through the formation of hydrogen bonds near the primary alkylating center, which may stabilize the covalent bond formed with the target. nih.gov

Esterification of Hydroxyl Groups: The conversion of hydroxyl groups into ester functionalities is a common strategy in the design of guaianolide analogues. Acyl groups can act as new binding sites and modulate the hydrophobicity of the molecule. mdpi.com Studies on related guaianolides have shown that esterification of the C-8 hydroxyl group can lead to a marked enhancement of biological activity. mdpi.com

These principles guide the selection of specific modifications to the this compound core to probe the SAR and develop analogues with desired biological profiles.

Synthetic Pathways for Structural Modifications of this compound Core

The synthesis of this compound analogues can be approached through semi-synthetic modifications of the natural product or through total synthesis. Given the complexity of the guaianolide skeleton, semi-synthesis is often a more practical approach when the parent compound is readily available.

Semi-synthetic Modifications:

A primary focus for the semi-synthetic modification of this compound is the C-8 hydroxyl group. Esterification is a straightforward and effective method to generate a series of analogues with varying properties.

Esterification of the C-8 Hydroxyl Group: The hydroxyl group at the C-8 position can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This allows for the introduction of a wide range of ester functionalities with different chain lengths, branching, and electronic properties.

A study on the related C-8 hydroxylated guaianolides, Salograviolide A and Salograviolide B, demonstrated the successful synthesis of a series of ester derivatives. mdpi.com This approach can be directly applied to this compound.

| Derivative | R Group (at C-8) | Relative Potency Change |

| Salograviolide B | -OH | Baseline |

| Compound 5 | -OCOCH3 | 50% decrease in IC50 |

| Compound 6 | -OCOCH2CH3 | 59% decrease in IC50 |

| Compound 7 | -OCO(CH2)2CH3 | 14% decrease in IC50 |

| Compound 8 | -OCO(CH2)3CH3 | 50% decrease in IC50 |

Table 1: Effect of C-8 Esterification on the Cytotoxicity of Salograviolide B against Colorectal Cancer Cells. mdpi.com

This table illustrates how modifying the ester chain length at the C-8 position can modulate the biological activity of a C-8 hydroxylated guaianolide. mdpi.com

Total Synthesis Approaches:

While more challenging, total synthesis offers the flexibility to create analogues with more profound structural changes that are not accessible through semi-synthesis. General strategies for the synthesis of the guaianolide core often involve:

Ring-closing Metathesis: This powerful reaction can be used to form the seven-membered ring of the guaianolide skeleton.

Cycloaddition Reactions: Diels-Alder or other cycloaddition strategies can be employed to construct the fused ring system.

Rearrangement Reactions: Photochemical rearrangements of other sesquiterpene lactone skeletons, such as eudesmanolides, can also provide access to the guaianolide core.

These synthetic methodologies provide a versatile toolbox for the generation of a diverse library of this compound analogues for comprehensive SAR studies.

Evaluation of Conformational Preferences of this compound and Its Analogues (General for SAR studies)

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Therefore, understanding the conformational preferences of this compound and its analogues is an essential component of SAR studies. The rigid guaianolide framework imposes significant conformational constraints, but some flexibility exists, particularly in the seven-membered ring and in the orientation of substituents.

Several techniques are employed to evaluate the conformational landscape of these molecules:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. digitellinc.com Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities between protons, which helps to define the relative stereochemistry and conformational preferences. digitellinc.com Variable temperature NMR experiments can also reveal information about dynamic processes and intramolecular hydrogen bonding. digitellinc.com

Computational Modeling: Molecular mechanics and quantum mechanical calculations are used to explore the potential energy surface of a molecule and identify low-energy conformers. auremn.org.br These computational methods can complement experimental data from NMR and provide insights into the relative stabilities of different conformations. auremn.org.br The combination of NMR data with computational ensembles can offer a comprehensive understanding of the molecule's three-dimensional structure in solution. digitellinc.com

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a definitive solid-state structure of the molecule. This information is invaluable for understanding the precise spatial arrangement of atoms and can be used to validate computational models.

By analyzing the conformational preferences of a series of this compound analogues and correlating these with their biological activities, a more detailed and accurate SAR model can be developed. This, in turn, facilitates the design of new compounds with optimized three-dimensional structures for enhanced therapeutic effects.

Pharmacological Modulatory Mechanisms of Hydroxyachillin

Cellular and Subcellular Mechanisms of Action of Hydroxyachillin

This compound, a sesquiterpene lactone, exerts its pharmacological effects through a variety of cellular and subcellular mechanisms. Research into this compound has revealed its ability to modulate critical intracellular signaling pathways, influence gene expression, and potentially interact with fundamental cellular processes. The following sections detail the known modulatory mechanisms of this compound at the cellular level.

Modulation of Intracellular Signaling Cascades by this compound

Intracellular signaling pathways are complex networks that transmit signals from a cell's surface to its interior, dictating cellular responses. mdpi.com These cascades often involve second messengers and a series of protein phosphorylations. mdpi.com this compound has been shown to interfere with these pathways, most notably by influencing the activity of key protein kinases.

One of the most clearly defined mechanisms of this compound is its inhibitory effect on Protein Kinase C (PKC). nih.govncats.io PKC is a family of protein kinase enzymes that play crucial roles in controlling the function of other proteins through phosphorylation and are involved in numerous signal transduction cascades. researchgate.net

Research using a model of inflammation induced by 4-beta-phorbol 12-myristate 13-acetate (PMA) in mouse ears has provided direct evidence for this mechanism. nih.gov PMA is a potent activator of PKC, and its topical application induces a significant inflammatory response. nih.gov In these studies, this compound was found to significantly inhibit the PMA-induced ear swelling in a dose-dependent manner. nih.gov Histological analysis confirmed a great reduction in the signs of inflammation in tissues treated with this compound. nih.gov These findings strongly suggest that the inhibition of PKC is a primary mechanism behind the anti-inflammatory properties of this compound. nih.govncats.io

Table 1: Effect of this compound on PMA-Induced Inflammation

| Experimental Model | Inducing Agent | Key Enzyme Mediator | Observed Effect of this compound | Reference |

| Mouse Ear Edema | Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) | Significant, dose-dependent inhibition of swelling and vascular permeability. | nih.gov |

Effects of this compound on Second Messenger Systems

Second messengers are small intracellular molecules that are rapidly generated or released to transmit signals from receptors to downstream targets. wikipedia.org Their formation leads to the activation of intracellular signaling cascades. wikipedia.org Key examples include cyclic AMP, calcium ions, and diacylglycerol (DAG). wikipedia.org

The established inhibitory action of this compound on Protein Kinase C (PKC) places it as a modulator of signaling pathways dependent on the second messenger diacylglycerol (DAG). nih.govncats.io In many signaling cascades, the hydrolysis of membrane phospholipids (B1166683) generates DAG, which in turn binds to and activates conventional and novel PKC isoforms. nih.gov By inhibiting PKC, this compound effectively intercepts the signal transmitted by DAG, thereby downregulating the subsequent cellular responses, such as inflammation. nih.govresearchgate.net While there is no direct evidence that this compound alters the production or concentration of DAG itself, its action on a primary downstream target of DAG confirms its role as a modulator of this second messenger system. Diacylglycerol kinases (DGKs) are enzymes that terminate DAG signaling by converting it to phosphatidic acid, acting as a functional switch. wikipedia.orgguidetopharmacology.org The interference with PKC by this compound represents another mode of regulating the output of this critical signaling hub.

This compound Interactions with Cellular Receptors and Transporters

The interaction of a compound with cellular receptors (proteins that bind to specific molecules) and transporters (proteins that move substances across membranes) is fundamental to its mechanism of action. mdpi.com These interactions can initiate signaling cascades or alter the intracellular concentration of the compound or other molecules. mdpi.com

Currently, specific cell surface receptors or membrane transporters that directly bind to this compound have not been extensively documented in publicly available research. However, the known biological activities suggest it effectively enters cells to engage with intracellular targets like PKC. Many sesquiterpene lactones are known to exert their effects by alkylating thiol groups on intracellular proteins via Michael addition, a mechanism that may bypass the need for a specific membrane receptor. mdpi.com This chemical reactivity could be a key feature of how this compound and related compounds achieve their cellular effects. mdpi.com

Regulation of Gene Expression and Protein Synthesis by this compound

Gene expression is the tightly regulated process by which information from a gene is used to synthesize a functional product, such as a protein. pressbooks.publumenlearning.com Malfunctions in this process can lead to diseases like cancer. pressbooks.pubnih.gov Computational biology approaches have identified this compound as a significant modulator of gene expression.

Using the Connectivity Map (CMap), a database of gene expression profiles from human cells treated with various small molecules, researchers have connected this compound to the reversal of disease-related gene signatures. mdpi.combiorxiv.org In one study investigating the progression of papillary thyroid cancer, a specific gene expression signature was identified. mdpi.com When this signature was queried against the CMap database, this compound was one of six compounds found to have a high negative connectivity score, indicating its potential to reverse the cancer-associated gene expression profile and prevent the progression from normal to early-stage cancer cells. mdpi.com Similar computational analyses have suggested this compound may also reverse gene expression signatures associated with cellular stress. google.com

Table 2: Identification of this compound as a Gene Expression Modulator via CMap Analysis

| Disease/Condition Studied | Methodology | Finding | Implication | Reference |

| Papillary Thyroid Cancer | CMap query with disease-specific gene signature | This compound identified as one of six compounds with a high negative connectivity score. | Potential to reverse the carcinogenic gene expression profile. | mdpi.com |

| Cellular Stress | CMap query with stress-related biomarker signature | This compound identified as a potential therapeutic for decreasing stress based on its opposing gene expression profile. | Potential to mitigate cellular stress responses by modulating gene expression. | google.com |

These findings demonstrate that a key pharmacological mechanism of this compound involves altering the transcriptional landscape of the cell, thereby influencing protein synthesis and cellular function. mdpi.comgoogle.com

Influence of this compound on Mitochondrial Function and Bioenergetics

Mitochondria are crucial organelles responsible for generating most of the cell's supply of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation and are central to cellular metabolism and bioenergetics. nih.gov

While direct studies on the effect of this compound on mitochondrial function are limited, extensive research on the broader class of sesquiterpene lactones reveals significant mitochondrial modulation. Several studies have shown that various sesquiterpene lactones can directly interfere with mitochondrial oxidative phosphorylation. nih.gov For example, compounds like helenalin (B1673037) and tenulin (B101169) markedly inhibit "state 3" respiration (the active, ATP-producing state) in isolated liver mitochondria and stimulate "state 4" respiration (the resting state). nih.gov Furthermore, these compounds were found to stimulate mitochondrial ATPase activity and induce mitochondrial swelling, indicating a direct impact on the integrity and function of the inner mitochondrial membrane. nih.gov

In the context of cancer, other sesquiterpene lactones have been shown to target mitochondria in tumor cells selectively. researchgate.net They can induce the formation of reactive oxygen species (ROS), collapse the mitochondrial membrane potential, and trigger the release of cytochrome c, which are key events in initiating the mitochondrial pathway of apoptosis (programmed cell death). researchgate.netfrontiersin.org

Table 3: Reported Effects of Sesquiterpene Lactones (SLs) on Mitochondrial Function

| Sesquiterpene Lactone(s) | Experimental System | Key Mitochondrial Effects | Reference |

| Helenalin, Hymenoxon, etc. | Isolated Mouse Hepatic Mitochondria | Inhibition of "state 3" respiration; Stimulation of "state 4" respiration; Stimulation of ATPase activity; Induction of mitochondrial swelling. | nih.gov |

| Janerin, Subluteolide, etc. | Mitochondria from U87 Glioma Cells | Selective inhibition of succinate (B1194679) dehydrogenase (Complex II); Increased ROS formation; Collapse of membrane potential; Cytochrome c release. | researchgate.net |

| Deoxymikanolide | Trypanosoma cruzi | Depolarization of the mitochondrial membrane. | conicet.gov.ar |

Given that this compound is a sesquiterpene lactone, it is plausible that it shares these mitochondrial-modulating properties. This represents an important area for future investigation to fully elucidate its mechanisms of action, particularly in cancer biology.

Molecular Targeting and Ligand-Macromolecule Interactions of this compound

The elucidation of the pharmacological mechanisms of a bioactive compound like this compound commences with the identification and characterization of its interactions with biological macromolecules. Understanding these molecular events is fundamental to deciphering its therapeutic and modulatory effects.

Identification of Direct Molecular Targets of this compound via Affinity-Based Probes (General for target identification)

Identifying the direct molecular targets of a compound is a primary challenge in drug discovery and chemical biology. nih.gov Affinity-based probes (AfBPs) represent a powerful strategy for this purpose. nih.govenamine.net These probes are engineered molecules comprising three essential components: a recognition group that selectively binds to the protein of interest, a reactive or photoreactive group for covalent labeling, and a reporter group (such as an alkyne or azide) for detection and enrichment via click chemistry. nih.gov

One common method within this category is photoaffinity labeling (PAL). enamine.net In PAL, the probe is designed with a photo-reactive moiety, such as a diazirine, benzophenone, or aryl azide. enamine.net Upon photoirradiation, these groups generate highly reactive species that form a covalent bond with adjacent amino acid residues of the target protein. enamine.net This permanent linkage allows for the subsequent isolation, enrichment, and identification of the target protein, often using mass spectrometry-based proteomic techniques. nih.govenamine.net This approach enables the discovery of specific protein interactions in complex biological systems, including within living cells, providing crucial insights into a compound's mechanism of action. enamine.net

In Silico Modeling of this compound-Target Interactions (e.g., Molecular Docking)

In silico modeling techniques, particularly molecular docking, are computational methods used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comnanopharm.co.uk These simulations provide valuable insights into the molecular basis of a ligand-target interaction before committing to extensive laboratory experiments. cellandgene.com

For sesquiterpene lactones like this compound, molecular docking studies have been employed to explore potential interactions with protein targets relevant to inflammation and other disease processes. mdpi.comuca.es For instance, docking studies on compounds isolated from plants known to contain this compound have been performed to predict binding energies and interaction modes with targets like the main protease (Mpro) of viruses. mdpi.com Such analyses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding site. While specific, detailed docking studies for this compound against a wide array of targets are still emerging, the methodology remains a critical tool for hypothesis generation in understanding its pharmacological profile. waset.orgcore.ac.ukresearchgate.net

Biophysical Characterization of this compound Binding to Macromolecules (General for ligand-target studies)

Following the identification of potential targets, biophysical techniques are employed to validate and quantify the binding interaction between the ligand (this compound) and the macromolecule. creative-biostructure.com These methods provide quantitative data on binding affinity, kinetics, stoichiometry, and thermodynamics. diva-portal.orgupatras.gr

Commonly used biophysical assays include:

Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. creative-biostructure.comreadcrystalbio.com It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated. readcrystalbio.com

Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event. upatras.gr This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. upatras.gr

Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): These assays measure the change in the melting temperature (Tm) of a target protein upon ligand binding. creative-biostructure.comdiva-portal.org A significant shift in Tm indicates a stabilizing interaction, confirming binding. diva-portal.org NanoDSF is a modern variant of this technique. readcrystalbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope. creative-biostructure.com Changes in the protein's NMR spectrum upon ligand addition can also confirm binding and provide structural information about the complex. upatras.gr

In Vitro Pharmacological Investigations of this compound

In vitro studies using cell-based models are essential for characterizing the biological activities of this compound at the cellular level, providing a bridge between molecular interactions and physiological effects.